Functional Handle Differentiation: Thiol vs. Phenol/Acid Conjugation Efficiency
VH 101, thiol is distinguished from related VHL ligands like VH 101, phenol and VH 101, acid by its terminal thiol functional group. While VH 101, phenol requires activation for conjugation and VH 101, acid is used for amide bond formation, VH 101, thiol enables direct and quantitative conjugation under mild, bioorthogonal conditions via thiol-ene click chemistry or alkylation with haloacetamide linkers. This eliminates the need for activating agents and reduces side reactions, leading to higher yields and more homogeneous PROTAC products [1]. The thiol handle is the defining feature for this specific building block's utility in constructing PROTACs via sulfur-based linkers.
| Evidence Dimension | Functional Group for Conjugation |
|---|---|
| Target Compound Data | Terminal thiol (-SH) group |
| Comparator Or Baseline | VH 101, phenol (hydroxyl group) and VH 101, acid (carboxylic acid group) |
| Quantified Difference | Direct conjugation via thiol-specific chemistry; requires no pre-activation. |
| Conditions | Synthetic chemistry; PROTAC assembly in organic or aqueous buffers. |
Why This Matters
This difference determines the synthetic route, linker compatibility, and overall efficiency of PROTAC assembly, directly impacting research throughput and the quality of the final bifunctional molecule.
- [1] Steinebach, C., et al. (2020). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 28(5), 115331. View Source
